molecular formula C16H15NO4 B10804365 3-[1-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-propenoic acid CAS No. 851879-23-7

3-[1-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-propenoic acid

Cat. No.: B10804365
CAS No.: 851879-23-7
M. Wt: 285.29 g/mol
InChI Key: YVGAXCXQCGOXLW-UHFFFAOYSA-N
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Description

3-[1-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-propenoic acid is a complex organic compound that features a benzodioxole ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-propenoic acid typically involves multi-step organic reactions One common method involves the initial formation of the benzodioxole ring, followed by the construction of the pyrrole ring

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[1-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-propenoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated compounds.

    Substitution: Introduction of new functional groups such as halides or amines.

Scientific Research Applications

3-[1-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-propenoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-[1-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-propenoic acid exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-propenoic acid is unique due to its combination of a benzodioxole ring, a pyrrole ring, and a propenoic acid moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

851879-23-7

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid

InChI

InChI=1S/C16H15NO4/c1-10-7-12(3-6-16(18)19)11(2)17(10)13-4-5-14-15(8-13)21-9-20-14/h3-8H,9H2,1-2H3,(H,18,19)

InChI Key

YVGAXCXQCGOXLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)C=CC(=O)O

Origin of Product

United States

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